An In-depth Technical Guide to the 1H and 13C NMR Spectral Analysis of 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid
An In-depth Technical Guide to the 1H and 13C NMR Spectral Analysis of 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid
Introduction
2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural architecture, featuring an electron-donating morpholino group, a potent electron-withdrawing trifluoromethyl group, and a synthetically versatile boronic acid moiety on a pyridine scaffold, makes it a valuable building block for the synthesis of novel therapeutic agents. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.
This technical guide provides a comprehensive analysis of the expected 1H and 13C NMR spectra of 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid. As direct experimental data for this specific molecule is not widely published, this guide synthesizes data from structurally related analogues to present a predictive yet scientifically grounded interpretation. We will delve into the influence of each substituent on the chemical shifts of the pyridine ring and the morpholino moiety, offering a rationale for the predicted spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the NMR characteristics of this and similar complex molecules.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid is numbered as follows for the purpose of this guide.
Caption: Molecular structure and atom numbering scheme for 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid.
Predicted 1H and 13C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the title compound. These predictions are derived from the analysis of substituent effects on pyridine and morpholine rings found in the literature.[1][2][3] The actual experimental values may vary based on solvent, concentration, and temperature.
Table 1: Predicted 1H NMR Data (in DMSO-d6, 500 MHz)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | ~8.30 | d | ~2.0 | 1H |
| H6 | ~8.65 | d | ~2.0 | 1H |
| H2', H6' | ~3.75 | t | ~4.5 | 4H |
| H3', H5' | ~3.20 | t | ~4.5 | 4H |
| B(OH)2 | ~8.4 (broad) | s (br) | - | 2H |
Table 2: Predicted 13C NMR Data (in DMSO-d6, 125 MHz)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (JC-F, Hz) |
| C2 | ~158.0 | s | - |
| C3 | ~135.0 | q | ~35 |
| C4 | ~140.0 | s | - |
| C5 | ~125.0 (broad) | s | - |
| C6 | ~150.0 | s | - |
| CF3 | ~122.5 | q | ~272 |
| C2', C6' | ~66.5 | s | - |
| C3', C5' | ~49.0 | s | - |
Interpretation of Predicted Spectra
1H NMR Spectrum
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Aromatic Protons (H4 and H6): The pyridine ring bears two protons at positions 4 and 6. The powerful electron-withdrawing trifluoromethyl group at C3 and the boronic acid at C5 will significantly deshield the adjacent protons. The morpholino group at C2, being electron-donating, will have a shielding effect, particularly on H6. However, the cumulative deshielding effects are expected to place both H4 and H6 in the downfield region of the spectrum.[3] H6 is predicted to be further downfield than H4 due to its proximity to the electronegative nitrogen atom of the pyridine ring. A small meta-coupling (4JH-H) of approximately 2.0 Hz is expected between H4 and H6.
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Morpholino Protons (H2'/H6' and H3'/H5'): The morpholine ring typically exhibits two sets of signals in a 1:1 ratio. The protons on the carbons adjacent to the oxygen atom (H2' and H6') are more deshielded and appear at a lower field (~3.75 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (H3' and H5', ~3.20 ppm).[1][4] Both signals are expected to be triplets due to coupling with the adjacent methylene protons.
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Boronic Acid Protons (B(OH)2): The protons of the boronic acid group are acidic and often appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and water content. In DMSO-d6, this signal is typically observed. In the presence of D2O, these protons will exchange, and the signal will disappear, which can be a useful diagnostic tool.
13C NMR Spectrum
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Pyridine Carbons (C2-C6):
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C2: Attached to the electron-donating morpholino group, this carbon is expected to be significantly downfield.
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C3: This carbon is directly attached to the strongly electron-withdrawing CF3 group, which will cause a downfield shift. Furthermore, this signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (1JC-F), with a coupling constant of approximately 35 Hz.[2]
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C4 and C6: These carbons will be deshielded due to the inductive effects of the adjacent substituents and their position relative to the ring nitrogen.
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C5: The carbon bearing the boronic acid group often exhibits a broad signal. Its chemical shift is influenced by the electron-withdrawing nature of the boronic acid.
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Trifluoromethyl Carbon (CF3): The carbon of the CF3 group will resonate at a characteristic chemical shift and will be split into a quartet by the three attached fluorine atoms, with a large one-bond coupling constant (1JC-F) of around 272 Hz.[2]
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Morpholino Carbons (C2'/C6' and C3'/C5'): The morpholine carbons adjacent to the oxygen (C2' and C6') are deshielded and appear at a lower field (~66.5 ppm) than those adjacent to the nitrogen (C3' and C5', ~49.0 ppm).[1][5]
Experimental Protocols
The acquisition of high-quality NMR spectra for boronic acids requires careful sample preparation to avoid complications such as the formation of boroxine anhydrides, which can lead to complex or uninterpretable spectra.[6]
A. Sample Preparation
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Solvent Selection: DMSO-d6 is a recommended solvent as it is a good solvent for many boronic acids and helps to break up oligomeric species. Methanol-d4 can also be used. Chloroform-d (CDCl3) should be used with caution as it may not fully dissolve the compound and can promote boroxine formation.[6]
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Sample Weighing: Accurately weigh 10-15 mg of the compound for 1H NMR and 30-50 mg for 13C NMR into a clean, dry vial.[1]
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Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex to ensure complete dissolution. Slight warming may be applied if necessary.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube.
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Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.00 ppm).
B. NMR Data Acquisition
The following are general parameters for a 500 MHz NMR spectrometer.
1H NMR Acquisition:
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Pulse Program: Standard single-pulse experiment (e.g., zg30).
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Number of Scans: 16-64 scans.
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Relaxation Delay: 2.0 seconds.
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Acquisition Time: 3.0-4.0 seconds.
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Spectral Width: -2 to 12 ppm.
13C NMR Acquisition:
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Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
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Number of Scans: 1024-4096 scans, depending on concentration.
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Relaxation Delay: 2.0 seconds.
-
Acquisition Time: 1.0-1.5 seconds.
-
Spectral Width: 0 to 200 ppm.
C. Data Processing
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The acquired Free Induction Decay (FID) is Fourier transformed.
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Phase and baseline corrections are applied to the resulting spectrum.
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The chemical shift axis is calibrated to the residual solvent signal or the internal standard (TMS at 0.00 ppm).
Caption: Experimental workflow for NMR analysis of 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid.
Conclusion
This technical guide provides a detailed predictive analysis of the 1H and 13C NMR spectra of 2-Morpholino-3-(trifluoromethyl)pyridine-5-boronic acid. By understanding the individual and combined electronic effects of the morpholino, trifluoromethyl, and boronic acid substituents, researchers can confidently approach the structural elucidation of this and related complex heterocyclic molecules. The provided experimental protocols offer a robust framework for obtaining high-quality, interpretable NMR data, which is crucial for advancing research and development in the chemical and pharmaceutical sciences.
References
- Harris, R. K., & Jones, A. C. (1969). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 711.
- Li, Y., et al. (2023). Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement.
- Jones, A. J., et al. (1976). The 13C magnetic resonance spectra of a series of methyl and phenyl substituted morpholines, their hydrochlorides, and methiodides. Canadian Journal of Chemistry, 54(1), 126-135.
- Wiley-VCH. (n.d.).
- Gholivand, K., & Farshadian, S. (2009). Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. The Journal of Organic Chemistry, 74(14), 5034-5039.
- BenchChem. (2025). Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of 2-(2,4-Difluorophenyl)morpholine.
- Wiley-VCH. (n.d.).
- Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
- BenchChem. (2025). Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
- San Diego State University. (n.d.). 11B NMR Chemical Shifts.
- ChemicalBook. (n.d.). 2-Fluoropyridine-5-boronic acid(351019-18-6) 1H NMR spectrum.
- University of Bath. (2015). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols.
- ChemicalBook. (n.d.). 2-BOC-AMINO PYRIDINE-5-BORONIC ACID(883231-20-7) 1H NMR spectrum.
- BenchChem. (2025). A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring.
- NSF PAR. (2022).
- ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine.
- RSC Publishing. (n.d.).
- University of Regensburg. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy.
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment.
- Reddit. (2017).
